Cas no 512-16-3 (2-(1-hydroxycyclohexyl)butanoic acid)

2-(1-Hydroxycyclohexyl)butanoic acid is a cyclohexyl-substituted hydroxybutanoic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a hydroxyl group at the cyclohexyl position and a carboxylic acid functionality, enabling versatile reactivity in chemical transformations. The compound may serve as a chiral building block for asymmetric synthesis due to its stereogenic centers. Its cyclohexyl group contributes to enhanced lipophilicity, which could be advantageous in modifying physicochemical properties of target molecules. The presence of both hydroxyl and carboxyl groups allows for further derivatization, making it a flexible intermediate in medicinal chemistry and specialty chemical development.
2-(1-hydroxycyclohexyl)butanoic acid structure
512-16-3 structure
Product Name:2-(1-hydroxycyclohexyl)butanoic acid
CAS No:512-16-3
MF:C10H18O3
MW:186.248123645782
CID:368684
PubChem ID:72065
Update Time:2025-06-08

2-(1-hydroxycyclohexyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexaneacetic acid,a-ethyl-1-hydroxy-
    • 2-(1-hydroxycyclohexyl)butanoic acid
    • 2-(1-Hydroxy-cyclohexyl)-buttersaeure
    • 2-(1-hydroxy-cyclohexyl)-butyric acid
    • Ciclobutirol
    • cyclobutyral
    • Cyclobutyrol
    • Cyclobutyrolum
    • Hebucol
    • JL-130
    • CHEMBL1697739
    • CS-0066299
    • (RS)-2-(1-Hydroxycyclohexyl)buttersaeure
    • D07104
    • 512-16-3
    • JL 130; BRN 2209058
    • Cyclobutyrolum [INN-Latin]
    • DB13493
    • Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-
    • 2-(1-hydroxycyclohexyl) butyric acid
    • Cyclobutyrol [INN:DCF]
    • 1-Hydroxy-alpha-ethylcyclohexylacetic acid
    • DTXSID00862084
    • CYCLOBUTYROL [INN]
    • AKOS011684517
    • CHEBI:61024
    • BRN 2209058
    • HY-118534
    • EN300-1266341
    • Cyclobutyrol (INN)
    • 4-10-00-00049 (Beilstein Handbook Reference)
    • 1-Cyclohexanol-alpha-butyric acid
    • alpha-Ethyl-1-hydroxycyclohexaneacetic acid
    • alpha-(1-Hydroxycyclohexyl)butyric acid
    • Epitope ID:139985
    • UNII-8T4L120N6M
    • Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
    • NS00043507
    • Ciclobutirol [INN-Spanish]
    • .ALPHA.-ETHYL-1-HYDROXYCYCLOHEXANEACETIC ACID
    • 8T4L120N6M
    • JL 130
    • Q601419
    • CYCLOBUTYROL [WHO-DD]
    • Z982137530
    • SCHEMBL312912
    • EINECS 208-138-5
    • CYCLOBUTYROL [MI]
    • Cyclobutyrolum (INN-Latin)
    • ciclobutirrolo
    • DTXCID60810900
    • Ciclobutirol (INN-Spanish)
    • A05AX03
    • lipotrin
    • NIVFTEMPSCMWDE-UHFFFAOYSA-N
    • Inchi: 1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
    • InChI Key: NIVFTEMPSCMWDE-UHFFFAOYSA-N
    • SMILES: OC1(C(C(=O)O)CC)CCCCC1

Computed Properties

  • Exact Mass: 186.12600
  • Monoisotopic Mass: 186.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Solid powder
  • Density: d418.8 1.0010
  • Melting Point: 81-82°
  • Boiling Point: bp24 164°; bp16 167-170°
  • Flash Point: 170.1°C
  • Refractive Index: nD18.8 1.4680 (Kon, Naravanan, loc. cit.)
  • PSA: 57.53000
  • LogP: 1.79240

2-(1-hydroxycyclohexyl)butanoic acid Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

2-(1-hydroxycyclohexyl)butanoic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 2-(1-hydroxycyclohexyl)butanoic acid

Comprehensive Overview of 2-(1-hydroxycyclohexyl)butanoic acid (CAS 512-16-3): Properties, Applications, and Industry Insights

2-(1-hydroxycyclohexyl)butanoic acid (CAS 512-16-3) is a specialized organic compound with a unique molecular structure combining a cyclohexyl ring and a butanoic acid moiety. This hydroxycyclohexyl carboxylic acid derivative has garnered significant attention in pharmaceutical and chemical research due to its versatile applications. The compound's CAS number 512-16-3 serves as a critical identifier in global chemical databases, ensuring precise classification across industries.

Recent studies highlight the growing demand for cyclic hydroxy acids like 2-(1-hydroxycyclohexyl)butanoic acid in advanced drug formulation. Researchers are particularly interested in its potential as a chiral building block for pharmaceutical intermediates, with its hydroxyl group offering valuable sites for further chemical modifications. The compound's carboxylic acid functionality makes it particularly useful in creating ester derivatives, which are frequently employed in controlled-release medications.

In the context of green chemistry trends, 512-16-3 has been investigated for its biodegradability profile compared to traditional synthetic intermediates. Environmental scientists are examining whether this hydroxycyclohexyl derivative could serve as a more sustainable alternative in certain industrial processes. This aligns with current market demands for eco-friendly chemical solutions, making it a compound of interest for manufacturers seeking to reduce their environmental footprint.

The synthesis of 2-(1-hydroxycyclohexyl)butanoic acid typically involves Grignard reactions or hydrolysis of corresponding esters, with recent patents focusing on optimizing yield and purity. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control, especially when the compound is intended for pharmaceutical-grade applications. These methodological advancements address common industry questions about purity standards for specialty chemicals.

From a commercial perspective, CAS 512-16-3 has seen steady market growth, particularly in regions with strong fine chemical manufacturing sectors. Supply chain analysts note increasing procurement of this hydroxy acid derivative by research institutions and mid-sized pharmaceutical companies. The compound's pricing trends reflect its status as a high-value specialty chemical rather than a bulk commodity.

Regulatory aspects of 2-(1-hydroxycyclohexyl)butanoic acid production and handling remain compliant with major chemical safety frameworks. Current REACH documentation provides comprehensive guidance on its storage and transportation, addressing common queries about chemical compliance requirements. The compound's stability profile makes it suitable for standard laboratory conditions, though proper ventilation controls are recommended during large-scale processing.

Emerging research directions for 512-16-3 include exploration of its potential in cosmetic formulations, particularly as a pH adjuster or mild exfoliant. While not yet widely adopted in personal care products, its structural similarity to other hydroxy acids used in skincare has sparked commercial interest. This development aligns with consumer demand for multifunctional cosmetic ingredients with established safety profiles.

Technological advancements in catalytic hydrogenation have improved the cost-efficiency of producing 2-(1-hydroxycyclohexyl)butanoic acid at scale. Process chemists are particularly focused on developing asymmetric synthesis routes to obtain enantiomerically pure forms, which command premium prices in the chiral chemical market. These innovations respond to industry needs for stereoselective synthetic methods in complex molecule construction.

The analytical characterization of CAS 512-16-3 presents interesting challenges due to its ability to form intramolecular hydrogen bonds. Spectroscopic studies reveal complex behavior in different solvents, information crucial for researchers developing analytical methods for cyclic acids. These findings help address common laboratory questions about spectral interpretation of multifunctional compounds.

Looking forward, the applications of 2-(1-hydroxycyclohexyl)butanoic acid may expand into biodegradable polymer development, where its dual functional groups could serve as modification sites. Material scientists are investigating its potential as a monomer or cross-linking agent, particularly for medical-grade polymers. This aligns with broader industry trends toward sustainable material innovation in healthcare applications.

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